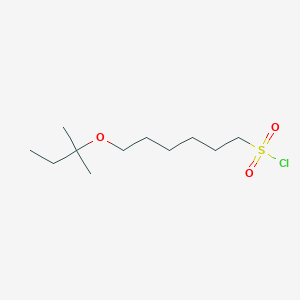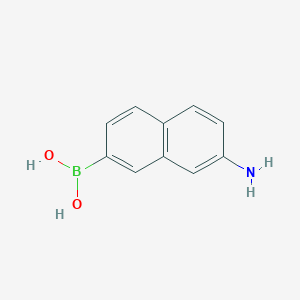
(7-Aminonaphthalen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Aminonaphthalen-2-yl)boronic acid is an organic compound with the molecular formula C10H10BNO2. It is a boronic acid derivative, characterized by the presence of an amino group attached to the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (7-Aminonaphthalen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate or sodium hydroxide, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: (7-Aminonaphthalen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions include various substituted naphthalenes, boranes, and nitro derivatives .
Applications De Recherche Scientifique
(7-Aminonaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of fluorescent probes for biological imaging due to its ability to form stable complexes with diols.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for boron-containing drugs.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (7-Aminonaphthalen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including the development of sensors and drug delivery systems. The molecular targets and pathways involved include interactions with enzymes and proteins that contain diol groups .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 2-Naphthylboronic acid
- 4-Aminophenylboronic acid
Comparison: (7-Aminonaphthalen-2-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its structure provides enhanced stability and reactivity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C10H10BNO2 |
|---|---|
Poids moléculaire |
187.00 g/mol |
Nom IUPAC |
(7-aminonaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1-6,13-14H,12H2 |
Clé InChI |
SQGYMYJXNBMXKB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C=CC(=C2)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



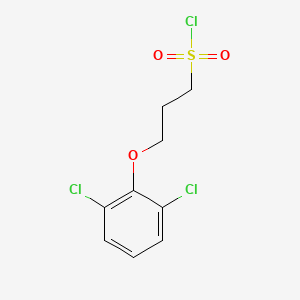
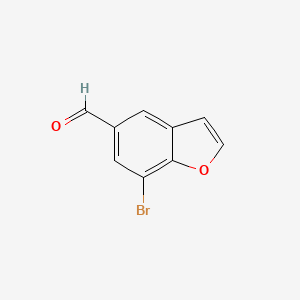


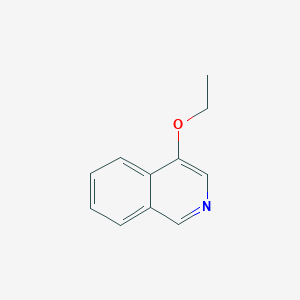
![(3S)-2-[(tert-butoxy)carbonyl]-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13493210.png)
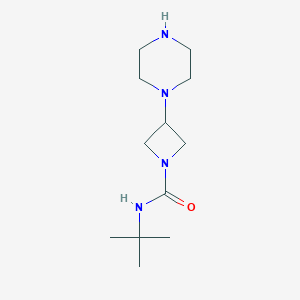
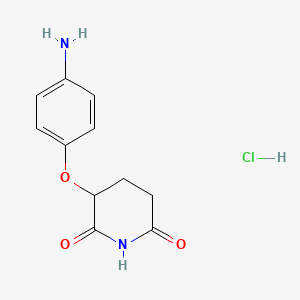

![rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-2-carboxylic acid](/img/structure/B13493227.png)

